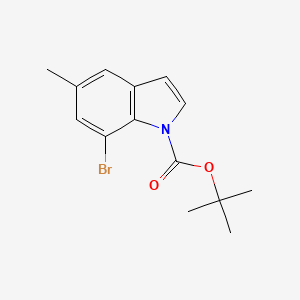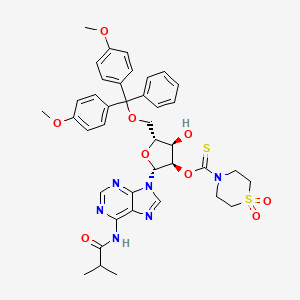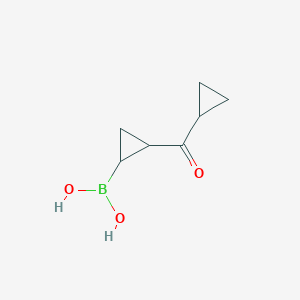
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid is a boronic acid derivative with the molecular formula C7H11BO3 and a molecular weight of 153.97 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a boronic acid group, making it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid typically involves the reaction of cyclopropanecarbonyl chloride with cyclopropylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted cyclopropyl derivatives, depending on the coupling partner.
Scientific Research Applications
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic residues in proteins, making it a valuable tool in enzyme inhibition studies . The compound can also participate in various chemical pathways, depending on the specific reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- Cyclopropanecarbonyl chloride
Uniqueness
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid is unique due to the presence of both a cyclopropane ring and a boronic acid group, which imparts distinct reactivity and versatility in chemical synthesis. This combination allows it to participate in a wide range of reactions and makes it a valuable reagent in various fields of research .
Properties
Molecular Formula |
C7H11BO3 |
|---|---|
Molecular Weight |
153.97 g/mol |
IUPAC Name |
[2-(cyclopropanecarbonyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C7H11BO3/c9-7(4-1-2-4)5-3-6(5)8(10)11/h4-6,10-11H,1-3H2 |
InChI Key |
XDMSFEXTRPDUIB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1C(=O)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


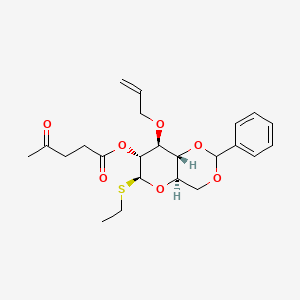
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
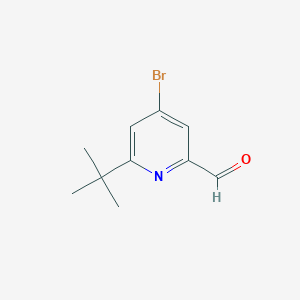
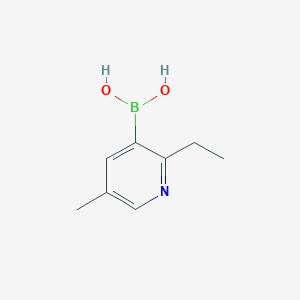
![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
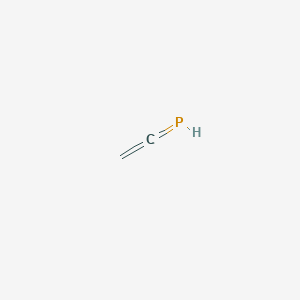
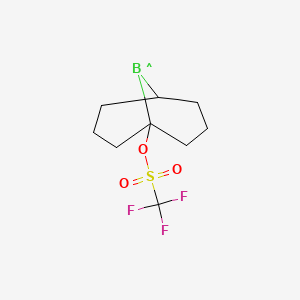
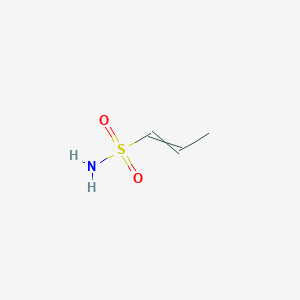
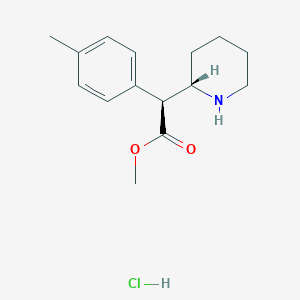


![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
